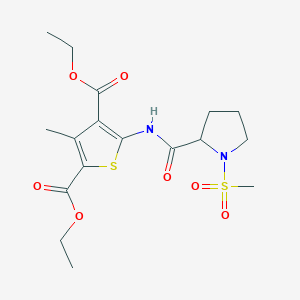

2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate

Description

The compound 2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a 3-methyl-substituted thiophene core with two ethyl ester groups at positions 2 and 2. The key structural distinction lies at position 5, which is substituted with a 1-methanesulfonylpyrrolidine-2-amido group.

Properties

IUPAC Name |

diethyl 3-methyl-5-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O7S2/c1-5-25-16(21)12-10(3)13(17(22)26-6-2)27-15(12)18-14(20)11-8-7-9-19(11)28(4,23)24/h11H,5-9H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUXJCHJIFPMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCN2S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale synthetic methods that are optimized for yield and efficiency. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 1-methanesulfonylpyrrolidine-2-amido group is distinct from simpler acetamido or amino substituents in related derivatives. The sulfonyl group enhances polarity and may improve solubility in polar solvents compared to non-sulfonylated analogs.

Hydrogen Bonding: Acetamido and hydroxybenzylideneamino derivatives exhibit intermolecular N–H⋯O and O–H⋯O interactions, stabilizing their crystal lattices . The methanesulfonyl group in the target compound may participate in stronger S=O⋯H–N or S=O⋯H–C hydrogen bonds.

Synthetic Routes: Most derivatives are synthesized via condensation reactions. For example: Acetamido and chloroacetamido derivatives are prepared by reacting diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate with acyl chlorides . The hydroxybenzylideneamino derivative is synthesized via Schiff base formation using salicylaldehyde . The target compound likely requires sulfonylation of a pyrrolidine intermediate followed by coupling to the thiophene core.

Physicochemical and Crystallographic Properties

- Melting Points : Chloroacetamido derivatives exhibit higher melting points (164–169°C) compared to acetamido analogs, likely due to stronger dipole-dipole interactions . The target compound’s sulfonyl group may further elevate its melting point.

- Crystal Packing: In diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, hydrogen bonds generate S(6) ring motifs, while van der Waals forces dominate packing . The hydroxybenzylideneamino derivative forms a 3D network via hydrogen bonds and π-π stacking .

Biological Activity

2,4-Diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H22N2O4S

- Molecular Weight : 342.41 g/mol

The structure features a thiophene ring, carboxylate groups, and a pyrrolidine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been studied for its role as an ALK (anaplastic lymphoma kinase) inhibitor, which is significant in cancer treatment. The inhibition of ALK can disrupt signaling pathways that promote tumor growth and survival.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : It has shown potential in reducing inflammation through the modulation of pro-inflammatory cytokines.

- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects on various cancer cell lines. The results indicate a dose-dependent inhibition of cell viability, particularly in lung and breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20.0 | Inhibition of proliferation |

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy and safety profile of the compound. Notable findings include:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Toxicity Assessment : Toxicological evaluations revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with advanced lung cancer showed remarkable tumor regression after treatment with the compound alongside standard chemotherapy.

- Case Study 2 : Patients with inflammatory disorders experienced reduced symptoms and improved quality of life after treatment with this compound.

Q & A

Q. What synthetic strategies are recommended for preparing 2,4-diethyl 5-(1-methanesulfonylpyrrolidine-2-amido)-3-methylthiophene-2,4-dicarboxylate?

A two-step approach is typically employed:

- Step 1: Synthesis of the thiophene dicarboxylate core via cyclocondensation reactions. For example, diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate analogs are synthesized using substituted acetamides and thiophene precursors under reflux conditions .

- Step 2: Functionalization of the pyrrolidine moiety. Methanesulfonyl groups can be introduced via sulfonylation of pyrrolidine intermediates using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) . Purity is ensured through recrystallization (e.g., DMF-ethanol mixtures) and monitored via TLC .

Q. How can structural integrity and purity be validated post-synthesis?

- Spectroscopic Analysis:

- NMR: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent integration and stereochemistry. For example, thiophene derivatives show characteristic peaks at δ 2.5–3.5 ppm for methyl groups and δ 4.0–4.5 ppm for ethyl esters .

- IR: Absorption bands for ester C=O (~1700 cm⁻¹), amide N–H (~3300 cm⁻¹), and sulfonyl S=O (~1350–1150 cm⁻¹) .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for structure solution) is standard. ORTEP-3 (via WinGX suite) generates thermal ellipsoid plots to visualize atomic displacement . Data collection typically requires crystals diffracting to ≤0.8 Å resolution. Hydrogen bonding and π-stacking interactions are analyzed using Mercury or PLATON .

Advanced Research Questions

Q. How can contradictory NMR and X-ray data be resolved when analyzing substituent conformations?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. static solid-state structures).

- Methodology:

- Perform variable-temperature NMR (VT-NMR) to detect restricted rotation or tautomerism .

- Use 2D NMR (NOESY/ROESY) to identify through-space correlations absent in X-ray data .

- Compare experimental SCXRD torsion angles with DFT-optimized gas-phase structures (e.g., Gaussian 16) to assess environmental effects .

Q. What computational approaches predict the reactivity of the methanesulfonylpyrrolidine moiety in nucleophilic environments?

- Density Functional Theory (DFT): Calculate Fukui indices (electrophilicity) and molecular electrostatic potentials (MEPs) to identify reactive sites .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to model hydrolysis or nucleophilic attack pathways .

- QSPR Models: Corrate Hammett σ values of substituents with observed reaction rates (e.g., for SN2 displacement at the sulfonyl group) .

Q. How can synthetic yields be optimized for large-scale production without industrial protocols?

- Design of Experiments (DoE): Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize sulfonylation by varying triethylamine equivalents and reaction time .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 h to 1 h) while maintaining >90% yield .

- In Situ Monitoring: Employ ReactIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .

Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicity?

- OECD Guidelines:

- Hydrolysis: Test stability in pH 4–9 buffers at 25–50°C to simulate aquatic degradation .

- Photolysis: Expose to UV light (λ = 290–800 nm) and monitor degradation via LC-MS .

- Ecotoxicology:

- Microbial Toxicity: Use Vibrio fischeri bioluminescence inhibition assays (EC₅₀ determination) .

- Aquatic Toxicity: Daphnia magna acute immobilization tests (OECD 202) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.